6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system followed by the introduction of the nitrile group. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing.
Analyse Chemischer Reaktionen
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Wirkmechanismus
The mechanism by which 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile group and spirocyclic structure. These interactions can modulate biological pathways and lead to various effects .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.6]nonane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester: This compound shares a similar spirocyclic structure but differs in functional groups and molecular weight.
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of a nitrile group and an oxaspiro ring system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO |
---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
6-methyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-5-10(6-4-8)9(7-11)12-10/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
FHPKEWYASUKWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(CC1)C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.